5-Hydroxy-6,7,4'-trimethoxyisoflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6,7,4’-trimethoxyisoflavone: is a naturally occurring isoflavone, a type of flavonoid, which is predominantly found in plants. Isoflavones are known for their diverse biological activities and are often studied for their potential health benefits. This compound, in particular, has been identified in various plant species and is noted for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6,7,4’-trimethoxyisoflavone typically involves the methylation of hydroxyl groups on the isoflavone backbone. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically engineered microorganisms that can produce isoflavones through fermentation processes. This method is advantageous as it can be more environmentally friendly and cost-effective compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original isoflavone structure .
Scientific Research Applications
Chemistry: In chemistry, 5-Hydroxy-6,7,4’-trimethoxyisoflavone is studied for its potential as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable compound in synthetic organic chemistry .
Biology: Biologically, this compound has been shown to exhibit significant anti-inflammatory and antimicrobial properties. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines and its potential use in treating inflammatory diseases .
Medicine: In medicine, 5-Hydroxy-6,7,4’-trimethoxyisoflavone is being explored for its potential therapeutic applications, including its use as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth .
Industry: Industrially, this compound can be used in the development of natural health products and supplements due to its bioactive properties. It is also being investigated for its potential use in agricultural applications as a natural pesticide .
Mechanism of Action
The mechanism of action of 5-Hydroxy-6,7,4’-trimethoxyisoflavone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins and nitric oxide .
Additionally, this compound can induce apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway. This leads to the cleavage of poly (ADP-ribose) polymerase (PARP) and the subsequent death of cancer cells .
Comparison with Similar Compounds
5,7,4’-Trimethoxyflavone: Another flavonoid with similar structural features but lacking the hydroxyl group at the 5-position.
7-Hydroxy-4’,5,6-trimethoxyisoflavone: Similar structure but with a hydroxyl group at the 7-position instead of the 5-position.
5,6-Dimethoxy-2’,3’-methylenedioxyisoflavone: Contains methylenedioxy groups instead of methoxy groups.
Uniqueness: 5-Hydroxy-6,7,4’-trimethoxyisoflavone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct biological activities. Its ability to inhibit specific enzymes and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
5-hydroxy-6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)12-9-24-13-8-14(22-2)18(23-3)17(20)15(13)16(12)19/h4-9,20H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAFRCVVAONVFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.